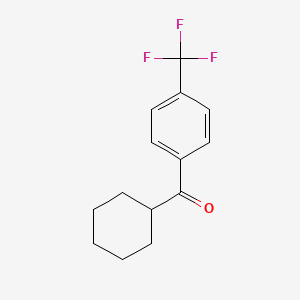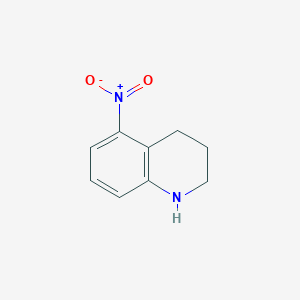
5-硝基-1,2,3,4-四氢喹啉
描述
5-Nitro-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound It is a derivative of 1,2,3,4-tetrahydroquinoline, where a nitro group is attached to the fifth position of the quinoline ring
科学研究应用
5-Nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Materials Science: It is utilized in the development of novel materials with specific electronic properties.
Industry: The compound is used as an intermediate in the production of dyes and other fine chemicals.
作用机制
Target of Action
The primary target of 1,2,3,4-tetrahydroquinoline derivatives, which includes 5-Nitro-1,2,3,4-tetrahydroquinoline, is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily that consists of RORα, RORβ, and RORγ . It is regarded as an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
The 1,2,3,4-tetrahydroquinoline derivatives act as novel RORγ inverse agonists . They effectively inhibit the RORγ transcriptional activity and exhibit excellent selectivity against other nuclear receptor subtypes . The structural basis for their inhibitory potency was elucidated through the crystallographic study of RORγ LBD complex .
Biochemical Pathways
The 1,2,3,4-tetrahydroquinoline derivatives, including 5-Nitro-1,2,3,4-tetrahydroquinoline, exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Pharmacokinetics
The representative compounds of 1,2,3,4-tetrahydroquinoline derivatives demonstrated reasonable antiproliferative activity .
Result of Action
The 1,2,3,4-tetrahydroquinoline derivatives potently inhibited colony formation and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, they effectively suppressed tumor growth in a 22Rv1 xenograft tumor model in mice .
Action Environment
It is known that the synthesis of 1,2,3,4-tetrahydroquinoline derivatives involves a three-component cascade reaction , which could potentially be influenced by environmental factors such as temperature and pressure.
生化分析
Biochemical Properties
5-Nitro-1,2,3,4-tetrahydroquinoline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nitro group in 5-Nitro-1,2,3,4-tetrahydroquinoline can undergo reduction to form reactive intermediates that can covalently bind to proteins, potentially leading to enzyme inhibition or activation. Additionally, 5-Nitro-1,2,3,4-tetrahydroquinoline has been observed to interact with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, indicating its potential role in modulating redox homeostasis .
Cellular Effects
The effects of 5-Nitro-1,2,3,4-tetrahydroquinoline on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For instance, 5-Nitro-1,2,3,4-tetrahydroquinoline can induce the expression of pro-apoptotic genes such as Bax and p53, while downregulating anti-apoptotic genes like Bcl-2. This modulation of gene expression leads to increased apoptosis in cancer cells, making it a potential candidate for anticancer therapy . Furthermore, 5-Nitro-1,2,3,4-tetrahydroquinoline affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of action of 5-Nitro-1,2,3,4-tetrahydroquinoline involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, leading to competitive or non-competitive inhibition . For example, 5-Nitro-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of cytochrome P450 enzymes by binding to the heme group, thereby preventing substrate access . Additionally, the reduction of the nitro group in 5-Nitro-1,2,3,4-tetrahydroquinoline generates reactive intermediates that can form covalent adducts with nucleophilic residues in proteins, leading to enzyme inactivation . These interactions result in changes in gene expression and cellular function, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Nitro-1,2,3,4-tetrahydroquinoline have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of reducing agents . Over time, 5-Nitro-1,2,3,4-tetrahydroquinoline can undergo degradation, leading to the formation of various metabolites that may have different biological activities . Long-term studies have shown that prolonged exposure to 5-Nitro-1,2,3,4-tetrahydroquinoline can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 5-Nitro-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can induce beneficial effects such as enhanced antioxidant activity and reduced inflammation . At higher doses, 5-Nitro-1,2,3,4-tetrahydroquinoline can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and the formation of covalent adducts with cellular proteins . Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
5-Nitro-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways, primarily those related to its reduction and subsequent conjugation . The nitro group in 5-Nitro-1,2,3,4-tetrahydroquinoline can be reduced by nitroreductases to form hydroxylamine and amine derivatives . These metabolites can then undergo further conjugation with glutathione or glucuronic acid, facilitating their excretion from the body . The involvement of 5-Nitro-1,2,3,4-tetrahydroquinoline in these metabolic pathways can influence the levels of various metabolites and the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of 5-Nitro-1,2,3,4-tetrahydroquinoline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-Nitro-1,2,3,4-tetrahydroquinoline can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 5-Nitro-1,2,3,4-tetrahydroquinoline within tissues is also affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of 5-Nitro-1,2,3,4-tetrahydroquinoline is critical for its activity and function. This compound has been shown to localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The targeting of 5-Nitro-1,2,3,4-tetrahydroquinoline to specific subcellular compartments is influenced by post-translational modifications and the presence of targeting signals . For instance, the nitro group in 5-Nitro-1,2,3,4-tetrahydroquinoline can undergo reduction in the mitochondria, leading to the generation of reactive intermediates that can affect mitochondrial function . Additionally, the localization of 5-Nitro-1,2,3,4-tetrahydroquinoline to the nucleus can influence gene expression by interacting with transcription factors and DNA .
准备方法
Synthetic Routes and Reaction Conditions
5-Nitro-1,2,3,4-tetrahydroquinoline can be synthesized through the selective hydrogenation of 5-nitroquinoline. This process typically involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures . Another method involves the reduction of 5-nitroquinoline using transfer hydrogenation with a magnetically recoverable palladium catalyst .
Industrial Production Methods
In industrial settings, the production of 5-nitro-1,2,3,4-tetrahydroquinoline often employs continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production .
化学反应分析
Types of Reactions
5-Nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Oxidation: The compound can be oxidized to form quinoline derivatives.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a tungstate ion is used for oxidation reactions.
Substitution: Various nucleophiles can be used under basic conditions for substitution reactions.
Major Products Formed
Reduction: 5-Amino-1,2,3,4-tetrahydroquinoline.
Oxidation: Quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the nitro group and has different reactivity and applications.
5-Amino-1,2,3,4-tetrahydroquinoline: Formed by the reduction of 5-nitro-1,2,3,4-tetrahydroquinoline and has distinct biological activities.
6-Nitro-1,2,3,4-tetrahydroquinoline: Similar structure but with the nitro group at a different position, leading to different chemical properties.
Uniqueness
5-Nitro-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group enhances its reactivity, making it a valuable intermediate in various synthetic pathways .
属性
IUPAC Name |
5-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-5-1-4-8-7(9)3-2-6-10-8/h1,4-5,10H,2-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKNPFUKDWYVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2[N+](=O)[O-])NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479097 | |
| Record name | 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39217-91-9 | |
| Record name | 5-NITRO-1,2,3,4-TETRAHYDROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20479097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


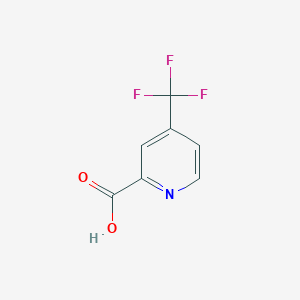
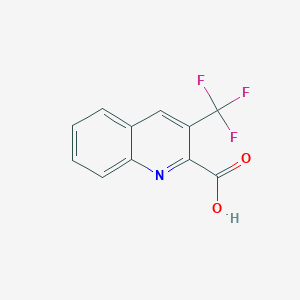


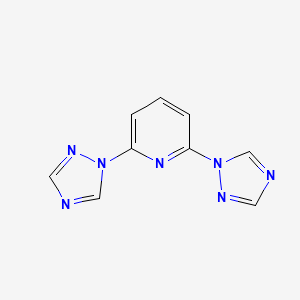
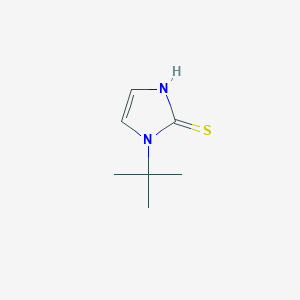
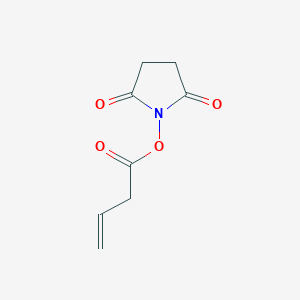
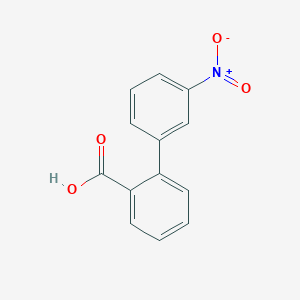
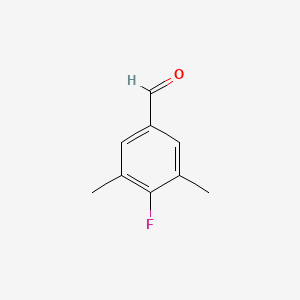
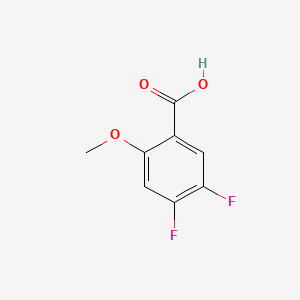
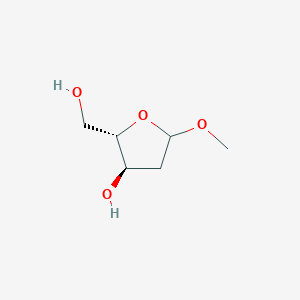
![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)
